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Compound of Interest

Compound Name:
1-(2-Chlorophenoxy)butan-2-

amine hydrochloride

CAS No.: 1864061-97-1

Cat. No.: B1432812

Get Quote

Executive Summary & Chemical Identity[1][2]
1-(2-Chlorophenoxy)butan-2-amine hydrochloride is a pharmacologically active

aryloxyalkylamine. Structurally, it consists of a 2-chlorophenol ether linked to a 2-aminobutane

scaffold. It is a direct homolog of Mexiletine (1-(2,6-dimethylphenoxy)propan-2-amine) and

shares the core pharmacophore responsible for voltage-gated sodium channel (Na

) blockade.

This compound is primarily utilized as:

A Research Standard: For Structure-Activity Relationship (SAR) studies targeting Na

1.5 (cardiac) and Na

1.7 (pain) channels.

A Metabolic Probe: To investigate the steric influence of the alkyl chain (ethyl vs. methyl) on

CYP2D6 metabolism.
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A Synthetic Intermediate: In the development of novel anticonvulsant and analgesic

therapeutics.

Chemical Data Table
Property Value

Systematic Name
1-(2-Chlorophenoxy)butan-2-amine

hydrochloride

Common Name Desmethyl-ethyl-mexiletine (Analog)

CAS Number
Research Grade (Analogous to 20871-73-2 for

propyl variant)

Molecular Formula

C

H

ClNO

HCl

Molecular Weight 199.68 (Free Base) / 236.14 (HCl Salt)

Solubility
Soluble in Water, Methanol, Ethanol; Insoluble

in Hexane

pKa (Calc.) ~9.2 (Amine)

Biological Mechanism & SAR
The therapeutic utility of aryloxyalkylamines lies in their ability to bind to the intracellular pore of

voltage-gated sodium channels.

Mechanism of Action
Like its parent analog Mexiletine, 1-(2-Chlorophenoxy)butan-2-amine functions as a use-

dependent sodium channel blocker. It preferentially binds to the open and inactivated states of

the channel, stabilizing the inactivated state and prolonging the refractory period. This

mechanism is critical for suppressing high-frequency neuronal firing (epilepsy/pain) or ectopic

cardiac beats (arrhythmia).
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Structure-Activity Relationship (SAR)
The transition from a propyl (Mexiletine) to a butyl chain alters the lipophilicity (LogP) and steric

bulk at the chiral center.

Phenoxy Ring: The 2-chloro substituent provides steric hindrance and electronic modulation

(inductive electron withdrawal), protecting the ether linkage from rapid metabolic cleavage.

Alkyl Chain: The ethyl group (from the butane backbone) at the chiral center increases

lipophilicity compared to the methyl group in Mexiletine. This typically enhances blood-brain

barrier (BBB) penetration but may alter isoform selectivity (e.g., Na

1.2 vs Na

1.5).
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Figure 1: Mechanism of action and structural influence on sodium channel blockade.

Synthesis Protocol
The most robust synthetic route avoids the direct alkylation of amines with alkyl halides (which

leads to over-alkylation). Instead, a reductive amination strategy via a ketone intermediate is

recommended. This protocol ensures high yield and purity.

Reaction Scheme
Etherification: 2-Chlorophenol + 1-Bromo-2-butanone

1-(2-Chlorophenoxy)butan-2-one.

Reductive Amination: Ketone + Ammonium Acetate + NaBH
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CN

Target Amine.

Step-by-Step Methodology
Phase 1: Synthesis of 1-(2-Chlorophenoxy)butan-2-one
Reagents: 2-Chlorophenol (1.0 eq), 1-Bromo-2-butanone (1.1 eq), K

CO

(2.0 eq), Acetone (Solvent).

Setup: Charge a round-bottom flask with anhydrous acetone and potassium carbonate (K

CO

).

Addition: Add 2-chlorophenol and stir at room temperature for 30 minutes to generate the

phenoxide anion.

Alkylation: Add 1-bromo-2-butanone dropwise. The reaction is exothermic; maintain

temperature

C.

Reflux: Heat the mixture to reflux (56

C) for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of phenol.

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve

the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), water, and brine.

Dry over MgSO

and concentrate.

Checkpoint: The product should be a pale yellow oil.

Phase 2: Reductive Amination to Amine Hydrochloride

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1432812?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reagents: Ketone Intermediate (1.0 eq), Ammonium Acetate (10.0 eq), Sodium

Cyanoborohydride (NaBH

CN, 1.5 eq), Methanol.

Imine Formation: Dissolve the ketone in dry methanol. Add ammonium acetate and stir at

room temperature for 2 hours to form the imine in situ.

Reduction: Cool to 0

C. Carefully add NaBH

CN in small portions (Caution: Toxic HCN gas potential; use a fume hood).

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

Quench: Quench with 1M HCl (adjust pH to <2) to decompose excess hydride and hydrolyze

borate complexes. Stir for 30 minutes.

Isolation:

Wash the acidic aqueous layer with diethyl ether (removes non-basic impurities).

Basify the aqueous layer with 4M NaOH (pH >12).

Extract the free amine into DCM (

).

Dry organic layer (Na

SO

) and concentrate.

Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise

at 0

C. The white precipitate is 1-(2-Chlorophenoxy)butan-2-amine hydrochloride.
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Purification: Recrystallize from Ethanol/Ether if necessary.
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Figure 2: Synthetic workflow via the ketone intermediate route.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data are expected:
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H NMR (400 MHz, DMSO-d

):

8.20 (br s, 3H, NH

)

7.45 (dd, 1H, Ar-H3)

7.28 (td, 1H, Ar-H5)

7.10 (d, 1H, Ar-H6)

6.95 (t, 1H, Ar-H4)

4.15-4.05 (m, 2H, O-CH

)

3.40 (m, 1H, CH-N)

1.70-1.50 (m, 2H, CH

-CH

)

0.95 (t, 3H, CH

)

Mass Spectrometry (ESI+):

[M+H]

expected at m/z 200.08 (for

Cl isotope).

Characteristic chlorine isotope pattern (3:1 ratio at m/z 200/202).

Safety & Handling
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Hazard Identification: As a cationic amphiphilic amine, this compound is likely a skin and eye

irritant. It acts as a sodium channel blocker; systemic absorption may cause cardiac effects

(bradycardia, hypotension).

Storage: Hygroscopic solid. Store at -20

C under inert atmosphere (Argon/Nitrogen).

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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